![molecular formula C5H10ClN5O2 B2422397 2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride CAS No. 2137463-04-6](/img/structure/B2422397.png)
2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride
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Overview
Description
“2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C5H10ClN5O2 and a molecular weight of 207.62. It is a derivative of tetrazole, a bioisostere of the carboxylic acid group . Tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Synthesis Analysis
The synthesis of tetrazole derivatives involves a variety of phenols . The chemical characterization of these compounds is established by FTIR, 1 HNMR, and 13 CNMR techniques .Molecular Structure Analysis
The molecular structure of “2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” is characterized by the presence of a tetrazole ring, which is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .Chemical Reactions Analysis
Tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids .Scientific Research Applications
Biological Activities of Triazole Derivatives
Triazole derivatives, which include the tetrazole ring present in the compound, have been widely explored in the pharmaceutical industry and academics . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Drug Discovery Process
Triazoles have attracted significant consideration due to widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .
Antimicrobial Applications
2-Aminothiazoles, a class of compounds similar to the one , are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Adsorption of Pesticides
The compound could potentially be used in adsorption experiments with pesticides . Although the specific compound was not mentioned, the presence of the amino and tetrazole groups could potentially interact with various pesticides.
Antiviral Applications
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . The tetrazole ring in the compound is a five-membered heteroaryl amine, which suggests potential antiviral applications.
Antifungal Applications
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that the compound could potentially have antifungal applications.
Mechanism of Action
Target of Action
It is known that tetrazole derivatives often interact with various biological targets due to their high nitrogen content .
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordination complexes .
Biochemical Pathways
Tetrazole derivatives are known to participate in various biochemical reactions, often acting as synthons in multicomponent reactions .
Pharmacokinetics
The compound’s water solubility at 18°c is 12g/l , which may influence its bioavailability.
Result of Action
Tetrazole derivatives have been reported to have potential antimicrobial activity and cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability might be affected by temperature, as it has a melting point of 201-205°C . Furthermore, the compound’s reactivity might be influenced by its interaction with other substances in the environment.
Safety and Hazards
While specific safety and hazards information for “2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” is not available in the retrieved papers, it’s important to note that tetrazoles are synthetic compounds and do not occur in nature . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Future Directions
The future directions for “2-Amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride” and other tetrazole derivatives involve further exploration of their biological activities. There is interest in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .
properties
IUPAC Name |
2-amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c6-3(5(11)12)1-2-4-7-9-10-8-4;/h3H,1-2,6H2,(H,11,12)(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKHVFIPFIHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C1=NNN=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride |
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